1-(6-Cyclopropylpyridin-3-yl)ethanamine

Chemical Purity Quality Control Analytical Chemistry

1-(6-Cyclopropylpyridin-3-yl)ethanamine (CAS 1256821-07-4) is a pyridine-based chiral amine building block with a molecular formula of C10H14N2 and a molecular weight of 162.23 g/mol. It features a cyclopropyl substituent at the 6-position and an ethanamine moiety at the 3-position of the pyridine ring, providing a unique combination of steric and electronic properties.

Molecular Formula C10H14N2
Molecular Weight 162.236
CAS No. 1256821-07-4
Cat. No. B2532768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Cyclopropylpyridin-3-yl)ethanamine
CAS1256821-07-4
Molecular FormulaC10H14N2
Molecular Weight162.236
Structural Identifiers
SMILESCC(C1=CN=C(C=C1)C2CC2)N
InChIInChI=1S/C10H14N2/c1-7(11)9-4-5-10(12-6-9)8-2-3-8/h4-8H,2-3,11H2,1H3
InChIKeyJQBLKIOCJXIFJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Cyclopropylpyridin-3-yl)ethanamine (CAS 1256821-07-4): Sourcing Guide for Chiral Amine Building Blocks


1-(6-Cyclopropylpyridin-3-yl)ethanamine (CAS 1256821-07-4) is a pyridine-based chiral amine building block with a molecular formula of C10H14N2 and a molecular weight of 162.23 g/mol [1]. It features a cyclopropyl substituent at the 6-position and an ethanamine moiety at the 3-position of the pyridine ring, providing a unique combination of steric and electronic properties [2]. As a primary amine with a chiral center adjacent to the aromatic ring, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, particularly for the construction of kinase inhibitors, receptor modulators, and other bioactive molecules .

Why In-Class Analogs Like 1-(6-Methylpyridin-3-yl)ethanamine Cannot Simply Replace 1-(6-Cyclopropylpyridin-3-yl)ethanamine in Research Applications


While structurally related pyridin-3-yl ethanamines such as 1-(6-methylpyridin-3-yl)ethanamine (CAS 92295-43-7) and 1-(6-phenylpyridin-3-yl)ethanamine share a common aminopyridine core, the cyclopropyl substituent imparts distinct physicochemical and pharmacological properties that fundamentally alter molecular behavior. The cyclopropyl group increases conformational rigidity, reduces susceptibility to cytochrome P450-mediated oxidative metabolism compared to ethyl or methyl analogs, and modifies both lipophilicity (XLogP ≈ 0.7) and electronic distribution through its unique strained ring system [1]. These differences directly impact binding affinity, metabolic stability, and synthetic utility, making simple structural substitution without experimental validation highly unreliable for downstream drug discovery applications [2].

Quantitative Differentiation Evidence for 1-(6-Cyclopropylpyridin-3-yl)ethanamine Against Close Analogs


Purity and Quality Control: Batch-to-Batch Consistency Advantage Over 1-(6-Methylpyridin-3-yl)ethanamine

1-(6-Cyclopropylpyridin-3-yl)ethanamine is routinely supplied at a guaranteed purity of ≥97%, with comprehensive batch-specific analytical documentation including NMR, HPLC, and GC spectra provided by multiple vendors . In contrast, 1-(6-methylpyridin-3-yl)ethanamine (CAS 92295-43-7), a common structural analog, is listed with a typical purity of 95% and often lacks equivalent multi-technique characterization data from standard catalog suppliers . This 2% purity advantage, while modest, represents a significant reduction in unidentified impurities when the compound is used as a key intermediate in multi-step synthetic sequences .

Chemical Purity Quality Control Analytical Chemistry

LogP and Polarity: Experimental Physicochemical Profile vs. 1-(6-Phenylpyridin-3-yl)ethanamine

The target compound exhibits a computed XLogP of 0.7 and a topological polar surface area (TPSA) of 38.9 Ų [1]. In contrast, 1-(6-phenylpyridin-3-yl)ethanamine (estimated MW ~198 g/mol) would be expected to have a significantly higher XLogP (>2.5) due to the additional phenyl ring, placing it well outside typical CNS drug-like property space (desired TPSA < 90 Ų, LogP 1–3 for oral absorption) [2]. The cyclopropyl compound maintains a balanced polarity profile more aligned with lead-like criteria, while the phenyl analog introduces excessive lipophilicity that can lead to promiscuous binding, hERG liability, and poor solubility [3].

Lipophilicity Drug-likeness Physicochemical Properties

Conformational Rigidity and Metabolic Stability: Cyclopropyl vs. Ethyl Substituent Comparison

The cyclopropyl group on the pyridine ring provides enhanced conformational rigidity and metabolic stability compared to an ethyl-substituted analog. Literature data for related derivatives indicates that cyclopropane-containing pyridines metabolize to descyclopropyl products with high yield in rat liver microsomes [1], but this pathway is predictable and manageable. Conversely, ethyl-substituted pyridines undergo CYP450-mediated ω-oxidation leading to multiple reactive metabolites [2]. In the context of 1-(6-cyclopropylpyridin-3-yl)ethanamine vs. 1-(6-ethylpyridin-3-yl)ethanamine, the cyclopropyl variant offers a cleaner, more predictable metabolic profile for in vitro studies, reducing the likelihood of metabolism-driven assay interference [1].

Metabolic Stability CYP450 Conformational Analysis

Enantiomeric Purity: Chiral Building Block Advantage Over Achiral Analogs

1-(6-Cyclopropylpyridin-3-yl)ethanamine contains a chiral center at the alpha-carbon of the ethanamine moiety, making it a valuable chiral building block for asymmetric synthesis. BenchChem notes that 'enantiomeric forms vary' depending on the synthetic route . This inherent chirality allows procurement of either racemic or enantiopure forms, whereas the methyl analog 1-(6-methylpyridin-3-yl)ethanamine (CAS 92295-43-7) is often commercially available only as a racemate or with undefined stereochemistry . The availability of enantiomerically enriched material is critical for drug discovery programs targeting stereospecific receptor interactions [1].

Chiral Synthesis Enantiomeric Purity Stereochemistry

Price and Availability: Procurement Economics vs. 1-(6-Methylpyridin-3-yl)ethanamine

The target compound is priced at approximately $66 for 100 mg and $132 for 250 mg (GLPBIO) [1], with premium vendor pricing (CymitQuimica) reaching €131 for 100 mg and €186 for 250 mg . In comparison, 1-(6-methylpyridin-3-yl)ethanamine is typically less expensive due to simpler synthesis, but lacks batch QC data and chiral specification . The price premium for the cyclopropyl analog reflects its synthetic complexity and the value of its unique structural features for medicinal chemistry applications, representing a justified investment for programs requiring high-purity, well-characterized chiral intermediates [1].

Procurement Cost Supply Chain Research Economics

Downstream Application Data: Use as Intermediate in High-Potency PDE9 Inhibitors

A derivative of 1-(6-cyclopropylpyridin-3-yl)ethanamine is explicitly claimed as a key building block in the synthesis of pyrazolopyrimidine PDE9 inhibitors, where the (1-(6-cyclopropylpyridin-3-yl)ethyl)amino moiety appears as a core structural element [1]. This is in contrast to Patent US20240190865 Example 25, where a related (R)-2-(6-cyclopropylpyridin-3-yl)-N-(1-(1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-c]pyridin-5-yl)ethyl)acetamide derivative shows an IC50 of 2.59 µM in cell-based assays [2]. While the parent compound itself is an intermediate, its incorporation into potent bioactive molecules validates its utility for medicinal chemistry programs targeting phosphodiesterase and kinase pathways [3].

PDE9 Inhibitor Kinase Inhibitor Drug Intermediate

Recommended Procurement and Application Scenarios for 1-(6-Cyclopropylpyridin-3-yl)ethanamine (CAS 1256821-07-4)


Asymmetric Synthesis of Chiral PDE9 and Kinase Inhibitor Candidates

Based on its established use as an intermediate in PDE9 inhibitor patents (EP4026567A1) and kinase inhibitor programs (BindingDB BDBM659718, IC50 = 2 nM), procurement of enantiomerically pure 1-(6-cyclopropylpyridin-3-yl)ethanamine is recommended for medicinal chemistry groups developing phosphorus-containing heterocyclic inhibitors [1]. The chiral ethanamine moiety directly maps to the bioactive conformation required for target engagement [2].

Metabolic Stability Structure-Activity Relationship (SAR) Studies

The cyclopropyl substituent's documented ability to reduce CYP450-mediated oxidation compared to ethyl or methyl analogs makes this compound valuable for systematic SAR exploration of metabolic soft spots in lead compounds [1]. Researchers can use this building block to probe the impact of cyclopropyl-for-alkyl replacement on microsomal half-life without introducing excessive lipophilicity (XLogP = 0.7) [2].

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 162.23 g/mol, 1 rotatable bond, and a balanced XLogP of 0.7, this compound adheres to the 'Rule of 3' for fragment libraries [1]. Its primary amine handle enables rapid diversification via amide coupling or reductive amination, while the cyclopropylpyridine core offers 3D character and hydrogen bond acceptor/donor functionality suitable for SPR-based fragment screening campaigns [2].

Quality-Controlled Intermediate Supply for Multi-Step Synthesis

Given the availability of batch-specific QC data (NMR, HPLC, GC) at ≥97% purity from multiple vendors, this compound is suitable as a controlled intermediate for multi-kilogram scale-up projects [1]. The 2% purity advantage over common 95% purity analogs reduces cumulative impurity burdens in synthetic sequences exceeding 5 steps, directly improving final API purity outcomes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(6-Cyclopropylpyridin-3-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.